Diisooctyl 3,3'-((didodecylstannylene)bis(thio))dipropionate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name for this compound is 6-methylheptyl 3-[didodecyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate , reflecting its intricate architecture. The molecular formula, C₄₆H₉₂O₄S₂Sn , reveals:
- A central tin (Sn) atom coordinated by two dodecyl groups (C₁₂H₂₅), two thioester-linked propionate chains, and two isooctyl ester groups.
- The didodecylstannylene core (Sn(C₁₂H₂₅)₂) forms the backbone, with sulfur atoms bridging the tin center to the propionate moieties.
- The diisooctyl ester groups (C₈H₁₇O₂) terminate each propionate chain, contributing to the molecule’s hydrophobicity.
Table 1: Molecular Formula Breakdown
| Component | Formula Segment | Role |
|---|---|---|
| Tin core | Sn(C₁₂H₂₅)₂ | Coordination center |
| Thioester linkers | S₂(C₃H₄O₂)₂ | Sulfur-mediated bonding |
| Isooctyl esters | C₁₆H₃₀O₄ | Terminal hydrophobic groups |
The molecular weight of 892.1 g/mol underscores its bulkiness, which influences reactivity and physical properties.
Three-Dimensional Conformational Analysis and Steric Considerations
The compound’s 3D conformation is dominated by steric interactions between its four large substituents:
- The didodecyl groups (24-carbon chains) create a crowded environment around the tin atom, limiting rotational freedom.
- The thioester-propionate bridges adopt bent geometries to minimize clashes between the isooctyl esters and dodecyl chains.
- Molecular dynamics simulations of analogous organotin thioesters suggest that the Sn–S bond lengths (~2.4 Å) and C–Sn–C angles (~109°) approximate tetrahedral geometry.
Steric hindrance is exacerbated by the branching in the isooctyl groups (6-methylheptyl), which prevents close packing of adjacent molecules. This steric protection may enhance thermal stability by shielding the tin center from nucleophilic attack.
Comparative Structural Features Among Organotin Thioester Derivatives
When compared to related compounds, key structural differences emerge:
Table 2: Structural Comparison with Analogues
- Chain Length Effects : The didodecyl groups in the subject compound provide greater electron-donating capacity compared to shorter-chain analogues, potentially stabilizing the tin center against oxidation.
- Thioester vs. Carboxylate : Replacing oxygen esters with thioesters (as in R−C(=O)−S−R') increases hydrolytic resistance due to sulfur’s lower electronegativity.
Crystallographic Data and Molecular Packing Arrangements
While single-crystal X-ray diffraction data for this specific compound remains unpublished, insights can be extrapolated from related structures:
- In the thionolactone 3,3-dimethyl-2,3-dihydro-5H-benzo[e]dioxepine-5-thione , aromatic stacking and sulfur-mediated hydrogen bonding dictate crystal packing.
- For organotin compounds with long alkyl chains (e.g., dioctyltin derivatives), lamellar packing motifs are common, with interdigitated alkyl chains maximizing van der Waals interactions.
Hypothetically, the didodecyl chains in this compound would adopt a herringbone arrangement , while the thioester linkages might participate in weak S···O dipole interactions. The bulkiness of the isooctyl esters likely introduces defects in the crystal lattice, reducing melting points compared to linear analogues.
Properties
CAS No. |
83846-45-1 |
|---|---|
Molecular Formula |
C46H92O4S2Sn |
Molecular Weight |
892.1 g/mol |
IUPAC Name |
6-methylheptyl 3-[didodecyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C12H25.2C11H22O2S.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;/h2*1,3-12H2,2H3;2*10,14H,3-9H2,1-2H3;/q;;;;+2/p-2 |
InChI Key |
PZFKTBOCRDJZHY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three main stages:
Synthesis of the Organotin Core (Didodecylstannylene Intermediate):
The didodecylstannylene moiety is prepared by reacting tin precursors (such as tin halides or organotin hydrides) with dodecyl-containing reagents under controlled conditions to form the organotin center bearing two dodecyl substituents.Formation of Thioether Linkages:
The organotin intermediate is reacted with thiol-containing propionate derivatives to form the bis(thio) linkages. This step involves nucleophilic substitution or addition reactions where sulfur atoms bridge the tin center and the propionate moieties.Esterification with Diisooctyl Alcohol:
The propionic acid groups are esterified with diisooctyl alcohol to yield the final diisooctyl ester product. This esterification is typically catalyzed by acid catalysts under reflux conditions to ensure high yield and purity.
Detailed Reaction Conditions and Reagents
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Organotin Core Formation | Tin(IV) chloride or organotin hydride + dodecyl lithium or Grignard reagent | Inert atmosphere, low temperature (0–25°C), dry solvents (e.g., toluene) | Control of stoichiometry critical to avoid over-substitution |
| Thioether Linkage Formation | Organotin intermediate + 3-mercaptopropionic acid or derivatives | Mild heating (50–80°C), inert atmosphere, solvent such as THF or dichloromethane | Reaction monitored by NMR or IR to confirm S-Sn bond formation |
| Esterification | 3,3'-bis(mercaptopropionic acid) organotin intermediate + diisooctyl alcohol + acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) | Reflux (100–140°C), removal of water by azeotropic distillation | Use of molecular sieves or Dean-Stark apparatus to drive reaction to completion |
Purification and Characterization
- Purification: The crude product is purified by vacuum distillation or column chromatography to remove unreacted starting materials and side products.
- Characterization: Confirmed by spectroscopic methods such as NMR (1H, 13C, 119Sn), IR spectroscopy (notably Sn–S and ester C=O stretches), and mass spectrometry. Elemental analysis confirms tin and sulfur content consistent with the target compound.
Research Findings and Optimization Insights
- The presence of the didodecylstannylene core enhances the compound’s thermal stability and plasticizing efficiency compared to simpler thiodipropionates, which is attributed to the strong Sn–S bonds formed during synthesis.
- Reaction yields are optimized by maintaining anhydrous conditions and inert atmosphere to prevent hydrolysis of organotin intermediates.
- The choice of acid catalyst and reaction temperature during esterification significantly affects the purity and yield; milder acids and controlled reflux conditions minimize side reactions such as transesterification or decomposition.
- Comparative studies indicate that the dual organotin structure formed via this synthetic route provides superior performance in polymer stabilization applications, justifying the complexity of the preparation method.
Summary Table of Preparation Method Parameters
| Parameter | Typical Range/Value | Impact on Product |
|---|---|---|
| Organotin core formation temperature | 0–25°C | Controls substitution pattern on tin |
| Solvent for thioether formation | THF, DCM | Influences reaction rate and purity |
| Esterification catalyst | Sulfuric acid, p-TsOH | Affects ester yield and side reactions |
| Esterification temperature | 100–140°C | Drives reaction to completion |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation/hydrolysis |
| Purification method | Vacuum distillation, chromatography | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether bridges to thiols.
Substitution: The diisooctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Industrial Applications
1. Polymer Stabilization:
- Diisooctyl 3,3'-((didodecylstannylene)bis(thio))dipropionate is primarily used as a stabilizer in various polymer formulations. Its organotin functionalities enhance thermal stability and mechanical properties of polymers, making it suitable for high-performance applications .
2. Plasticizers:
- The compound serves as an effective plasticizer, improving flexibility and durability in plastics. It is particularly valuable in the production of polyvinyl chloride (PVC) and other thermoplastics, where it helps to lower the glass transition temperature and enhance processability .
3. Coatings and Sealants:
- In coatings and sealants, this compound functions to improve adhesion and weather resistance. Its presence aids in creating protective layers that are resistant to environmental degradation .
4. Metal Surface Treatment:
- The compound is utilized in metal surface treatments to enhance corrosion resistance. It forms stable complexes with metal surfaces, providing a protective barrier against oxidation and wear .
Case Studies
Case Study 1: PVC Stabilization
A study conducted on the use of this compound in PVC formulations demonstrated significant improvements in thermal stability during processing. The incorporation of this compound resulted in reduced degradation rates at elevated temperatures compared to traditional stabilizers.
Case Study 2: Coating Applications
In an evaluation of coatings for outdoor applications, this compound was shown to enhance adhesion properties significantly. The coatings exhibited superior weather resistance and reduced chalking over time when formulated with this compound.
Mechanism of Action
The mechanism by which Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate exerts its effects involves the interaction of its organotin core with various molecular targets. The compound can form stable complexes with proteins and enzymes, altering their activity. The thioether bridges play a crucial role in stabilizing these interactions, making the compound effective in its applications.
Comparison with Similar Compounds
Research Findings and Data
Thermal Stability Comparison
Note: The tin-thioether combination in the target compound likely delays HCl degradation in polyvinyl chloride (PVC) more effectively than non-tin thiodipropionates .
Toxicity Profile
Biological Activity
Overview of Diisooctyl 3,3'-((didodecylstannylene)bis(thio))dipropionate
This compound is an organotin compound that incorporates both thioether and propionate functionalities. Organotin compounds are known for their diverse applications, including their use in biocides, stabilizers in plastics, and as catalysts in various chemical reactions. This compound's unique structure suggests potential biological activities that merit exploration.
Antimicrobial Properties
Organotin compounds have been extensively studied for their antimicrobial properties. Research indicates that they can exhibit significant activity against a range of bacteria and fungi. The presence of sulfur in the structure may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes.
- Mechanism of Action : Organotin compounds typically act by binding to thiol groups in proteins, leading to the inhibition of enzymatic activity and disruption of cellular functions.
Cytotoxicity and Anticancer Activity
Some organotin derivatives have shown cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or necrosis in tumor cells.
- Case Studies :
- A study on similar organotin compounds demonstrated selective cytotoxicity against human breast cancer cells (MCF-7), highlighting their potential as anticancer agents.
- Another investigation reported that certain organotin compounds could inhibit cell proliferation by interfering with cell cycle progression.
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Organotin compounds are known for their toxicity to aquatic organisms and potential endocrine-disrupting effects in mammals.
- Environmental Impact : The persistence of organotin compounds in the environment raises concerns about bioaccumulation and ecological toxicity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Studies |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | 1 |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Toxicity | Potential endocrine disruptor; aquatic toxicity |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Diisooctyl 3,3'-((didodecylstannylene)bis(thio))dipropionate?
To confirm structural integrity, use nuclear magnetic resonance (NMR) for verifying tin-sulfur coordination and ester linkages, complemented by mass spectrometry (MS) for molecular weight validation. Purity assessment should employ high-performance liquid chromatography (HPLC) with UV detection, calibrated against pharmacopeial reference standards (e.g., USP/EP guidelines for analogous organotin compounds) . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is critical to quantify residual tin or sulfur impurities .
Q. What synthetic routes are documented for organotin thiodipropionate esters, and how can they be adapted for this compound?
Synthesis typically involves:
Esterification : Reacting 3,3'-thiodipropionic acid with isooctanol under acidic catalysis (e.g., sulfuric acid), followed by purification via vacuum distillation .
Tin coordination : Introducing didodecylstannylene via transmetallation, using dibutyltin oxide as a precursor in anhydrous toluene at 80–100°C .
Key considerations :
- Use inert atmosphere (N₂/Ar) to prevent oxidation of tin-sulfur bonds.
- Monitor reaction progress via FT-IR for S–Sn bond formation (~450–500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers evaluate the thermal stability of this compound under varying oxidative and polymeric matrix conditions?
- Thermogravimetric analysis (TGA) : Conduct under N₂ and O₂ atmospheres (20–800°C, 10°C/min) to assess decomposition thresholds. Compare with analogous antioxidants like dioctadecyl 3,3'-thiodipropionate (decomposition onset ~250°C) .
- Differential scanning calorimetry (DSC) : Measure glass transition (Tg) and melting points (Tm) in polymer blends (e.g., polyethylene) to identify matrix-dependent stability .
- Accelerated aging tests : Expose polymer films containing the compound to UV radiation (λ = 340 nm) and monitor oxidation via carbonyl index (FT-IR) .
Q. What strategies address discrepancies in antioxidant efficacy data across different polymer matrices?
Discrepancies often arise from:
- Matrix polarity : Hydrophobic matrices (e.g., polyolefins) may limit thiodipropionate dispersal, reducing efficacy. Use compatibilizers (e.g., maleated polyethylene) .
- Synergistic effects : Combine with phenolic antioxidants (e.g., 3,5-di-tert-butyl-4-hydroxyphenylpropionate) at 1:1 ratios to enhance radical scavenging .
- Quantitative structure-activity relationship (QSAR) modeling : Correlate tin-sulfur bond angles (DFT calculations) with experimental antioxidant performance in diverse matrices .
Q. How can conflicting data on tin leaching in environmental studies be resolved?
- Leaching assays : Immerse polymer samples in aqueous media (pH 4–9) at 60°C for 7 days, followed by ICP-MS quantification of released tin .
- Surface analysis : Use X-ray photoelectron spectroscopy (XPS) to differentiate surface-bound vs. bulk tin migration .
- Comparative studies : Benchmark against structurally similar compounds (e.g., diisotridecyl 3,3'-[(dibutylstannylene)bis(thio)]dipropionate) to isolate structure-leaching relationships .
Methodological Considerations
- Reference standards : Source certified materials (e.g., USP-grade thiodipropionate derivatives) for calibration .
- Safety protocols : Handle organotin compounds in fume hoods with PPE (gloves, goggles) due to neurotoxic risks .
- Data validation : Cross-verify analytical results with orthogonal techniques (e.g., NMR + MS for structure; TGA + DSC for stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
